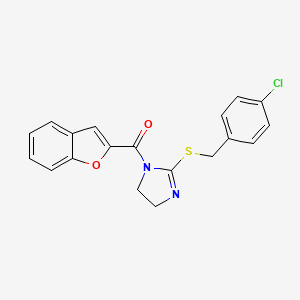

benzofuran-2-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Benzofuran-2-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked via a methanone group to a partially saturated imidazole ring. The imidazole moiety is substituted with a thioether group derived from 4-chlorobenzyl.

Properties

IUPAC Name |

1-benzofuran-2-yl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXLGAYFPCZNRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzofuran-2-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 370.85 g/mol. It contains several functional groups, including a benzofuran moiety, an imidazole ring, and a thioether linkage, which contribute to its diverse biological activities.

1. Antitumor Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a benzofuran nucleus exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that benzofuran-based compounds showed promising activity against human ovarian cancer cell lines, with IC50 values ranging from 11 μM to 12 μM for specific derivatives .

Table 1: Antitumor Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 32 | A2780 | 12 |

| Compound 33 | A2780 | 11 |

2. Antibacterial Properties

Benzofuran derivatives have also shown potent antibacterial activity. A study highlighted the effectiveness of certain benzofuran compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.13 to 25 μM, indicating strong bacteriostatic effects comparable to established antibiotics like linezolid .

Table 2: Antibacterial Activity of Selected Benzofuran Compounds

| Compound | Bacteria | MIC (μM) |

|---|---|---|

| Compound X | MSSA SA113 | 3.13 |

| Compound Y | E. faecalis FB1 | 25 |

3. Anti-inflammatory and Analgesic Effects

Benzofuran derivatives are recognized for their anti-inflammatory and analgesic properties. They have been reported to inhibit key inflammatory pathways and cytokine production, which makes them potential candidates for treating inflammatory diseases . Studies indicate that these compounds can modulate the activity of enzymes involved in inflammation, thereby reducing pain and swelling.

The biological activities of benzofuran derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many benzofuran compounds act as enzyme inhibitors, affecting pathways crucial for tumor growth and bacterial survival.

- Interaction with Cellular Targets: The presence of the imidazole ring allows these compounds to interact with biological macromolecules, influencing cellular signaling pathways.

- Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptosis in cancer cells through intrinsic and extrinsic pathways.

Case Studies

Several case studies have illustrated the efficacy of benzofuran derivatives in preclinical settings:

- Study on Ovarian Cancer: A series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against ovarian cancer cell lines. The results indicated significant cytotoxicity, leading researchers to propose further investigations into their mechanisms .

- Antimicrobial Testing: In vitro studies demonstrated that specific benzofuran compounds exhibited strong antibacterial effects against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s unique combination of a benzofuran ring, dihydroimidazole, and 4-chlorobenzylthio substituent distinguishes it from related molecules. Key comparisons include:

Table 1: Structural and Property Comparison

| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | Benzofuran-dihydroimidazole | 4-Chlorobenzylthio | ~415.9 | ~3.8 |

| Benzofuran-2-yl(2-(benzylthio)-imidazol-1-yl)methanone | Benzofuran-imidazole | Benzylthio | ~381.4 | ~3.2 |

| (4-Chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | Dihydroimidazole | Methylthio, 4-chlorophenyl | ~281.7 | ~2.5 |

Key Observations :

- The dihydroimidazole ring introduces conformational flexibility compared to fully aromatic imidazoles, possibly affecting binding interactions in biological targets.

Crystallographic and Structural Analysis

Crystallographic studies using software like SHELXL (from the SHELX suite) are critical for resolving the 3D conformation of such compounds. For example, the dihydroimidazole ring’s puckering and the thioether bond’s geometry (C-S-C angle ~100°) can be determined, aiding in structure-activity relationship (SAR) studies .

Preparation Methods

Imidazoline Ring Formation

Ethylenediamine serves as the starting material for imidazoline synthesis. Cyclocondensation with carbonyl equivalents generates the 4,5-dihydro-1H-imidazole scaffold:

Method A: Thiourea Cyclization

Ethylenediamine reacts with carbon disulfide (CS₂) in ethanol under reflux, yielding 4,5-dihydro-1H-imidazole-2-thiol (imidazoline-2-thione). However, this method requires careful handling due to CS₂ toxicity.

Method B: Urea/Thiourea Derivatives

A safer alternative employs urea or thiourea in the presence of hydrochloric acid. For example, heating ethylenediamine with thiourea at 150°C for 6 hours produces 2-mercaptoimidazoline.

Thioether Functionalization

The 2-mercapto group undergoes alkylation with 4-chlorobenzyl chloride or bromide:

Reaction Conditions

- Substrate : 4,5-Dihydro-1H-imidazole-2-thiol (1 equiv)

- Alkylating Agent : 4-Chlorobenzyl chloride (1.2 equiv)

- Base : DBU (1.5 equiv) or LiHMDS (1.0 M in THF, 1.2 equiv)

- Solvent : THF or DMF

- Temperature : 25–50°C

- Time : 2–12 hours

Mechanistic Insight

Deprotonation of the thiol group by a strong base (e.g., LiHMDS) generates a thiolate anion, which undergoes nucleophilic substitution (SN2) with 4-chlorobenzyl chloride. The reaction proceeds efficiently in polar aprotic solvents, yielding 2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole with minimal byproducts.

Coupling of Benzofuran-2-carbonyl and Imidazole-Thioether Moieties

The final step involves forming the amide bond between the activated benzofuran carbonyl and the imidazole amine.

CDI-Mediated Coupling

Procedure

- Activation : Benzofuran-2-carboxylic acid (1 equiv) and CDI (1.2 equiv) are stirred in THF under reflux for 1–3 hours.

- Nucleophilic Attack : 2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (1 equiv) and DBU (1.5 equiv) are added to the reaction mixture.

- Reaction Completion : Stirring continues at 25°C for 12–24 hours.

- Work-Up : The mixture is diluted with ethyl acetate, washed with 1N HCl (to remove excess DBU), and dried over MgSO₄.

- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC isolates the pure product.

Yield Optimization

Alternative Acyl Chloride Route

Benzofuran-2-carbonyl chloride reacts directly with 2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole in dichloromethane at 0°C. Triethylamine (3 equiv) neutralizes HCl, driving the reaction to completion within 2 hours. However, this method risks imidazole ring decomposition under acidic conditions.

Analytical Data and Characterization

Key Spectroscopic Features

- ¹H NMR (DMSO-d₆) : δ 1.22–1.26 (m, 1H, imidazoline CH₂), 2.05 (q, J = 9 Hz, 1H, imidazoline CH), 4.45 (s, 2H, SCH₂C₆H₃Cl), 7.18–7.53 (m, 4H, benzofuran aromatic), 8.38 (s, 1H, imidazoline NH).

- LC-MS : m/z 405.3 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄ClN₂O₂S.

- IR : 1712 cm⁻¹ (C=O stretch), 1606 cm⁻¹ (aromatic C=C).

Purity Assessment

Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as verified by UV detection at 254 nm.

Comparative Evaluation of Synthetic Routes

| Parameter | CDI-Mediated Route | Acyl Chloride Route |

|---|---|---|

| Yield | 70–97% | 60–75% |

| Reaction Time | 12–24 h | 2–4 h |

| Byproduct Formation | Minimal | Moderate |

| Scalability | High | Moderate |

| Purification Complexity | Moderate | High |

The CDI-mediated method emerges as superior due to higher yields and compatibility with sensitive functional groups.

Challenges and Mitigation Strategies

Imidazoline Ring Stability

Thioether Oxidation

Regioselectivity in Alkylation

- Issue : Competing N- vs. S-alkylation.

- Solution : Employ bulky bases (DBU) to favor thiolate formation.

Q & A

Q. What are the common synthetic routes for benzofuran-2-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and condensation reactions . Key steps include:

- Thioether formation : Reacting a 4-chlorobenzyl thiol precursor with a dihydroimidazole intermediate under basic conditions (e.g., K₂CO₃/NaH in DMF or THF) .

- Methanone coupling : Utilizing benzofuran-2-carbonyl chloride with the thioimidazole intermediate via a Friedel-Crafts acylation or similar coupling reaction.

- Optimization : Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency and reduce by-products .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol is commonly employed.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on:

- X-ray crystallography : Refinement using SHELXL (for small-molecule crystallography) to determine bond lengths, angles, and 3D conformation .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, imidazole protons at δ 3.5–4.5 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]⁺ expected at m/z ~385–390) .

Q. What key functional groups influence its reactivity?

- Methodological Answer : Reactivity is governed by:

- Thioether (-S-) : Prone to oxidation (e.g., forming sulfoxides) or nucleophilic displacement.

- Imidazoline ring : Participates in acid/base reactions (pKa ~6–8) and coordination with metal ions.

- Benzofuran methanone : Electrophilic at the carbonyl carbon, enabling nucleophilic additions or reductions (e.g., NaBH₄) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:

- Catalysts : Screen bases (e.g., NaH vs. K₂CO₃) for thioether formation efficiency.

- Solvents : Compare polar aprotic solvents (DMF, THF) vs. ionic liquids for solubility and reaction rate.

- Temperature : Test microwave-assisted synthesis (80–120°C) vs. conventional heating .

- Workflow : Employ HPLC or GC-MS for real-time monitoring of intermediates and by-products .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Address discrepancies via:

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the 4-chlorobenzyl group).

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Crystallographic cross-check : Validate proposed conformations against X-ray data .

Q. What computational methods predict the compound’s pharmacokinetic and target-binding properties?

- Methodological Answer :

- Pharmacokinetics : Use ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions.

- Docking studies : Employ AutoDock Vina or Glide to model interactions with biological targets (e.g., kinases or GPCRs) based on structural analogs .

- MD simulations : Simulate ligand-receptor dynamics (e.g., in GROMACS) to assess binding stability and hydration effects.

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer :

- SAR studies : Synthesize analogs with varied substituents (e.g., 3-fluoro vs. 4-chloro benzyl groups) and test in vitro.

- Biological assays :

- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., cytochrome P450) .

- Cellular uptake : Use fluorescent tagging or LC-MS to quantify intracellular concentrations .

- Thermodynamic profiling : Compare binding affinities via ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.